2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
The compound “2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The presence of a carboxylic acid group (-COOH) and a methyl group (-CH3) suggests that it may have unique properties compared to the parent biphenyl compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is widely used for forming carbon-carbon bonds between two different organic groups .Molecular Structure Analysis
The molecular structure of this compound would likely consist of two phenyl rings connected at the 1 and 1’ positions, with a fluorine atom attached to the 2’ position and a methyl group attached to the 5’ position of one of the phenyl rings. The carboxylic acid group would be attached to the 3 position of the other phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The aromatic rings could undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Biological Evaluation in Cancer Research
A study by Karthikeyan et al. (2017) focused on the synthesis of novel compounds including 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid derivatives and evaluated their antiproliferative effects against breast cancer cell lines. These compounds showed significant potential as leads for the development of cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Applications in Organic Synthesis and Material Science
Enzymatic Synthesis and Chirality
A study by Terao et al. (2003) explored the enzymatic synthesis of α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid, a related compound, demonstrating the potential of using enzymes for the asymmetric synthesis of chiral compounds. This approach offers a promising pathway for the synthesis of optically active compounds in pharmaceutical and material sciences (Terao, Ijima, Kakidani, & Ohta, 2003).
Metal-Free Organic Synthesis
Culf et al. (2015) conducted a study on the metal-free synthesis of anthranilic acid derivatives, including 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid. This research is pivotal in demonstrating environmentally friendly and efficient synthesis pathways for complex organic molecules (Culf, Čuperlović-Culf, Ouellette, & Decken, 2015).
Fluorinated Nanocomposites
Sumino et al. (2014) explored the preparation and properties of fluorinated carboxylic acid/silica nanocomposites. This study shows the potential applications of fluorinated compounds, like 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid, in the field of nanotechnology and materials science (Sumino, Ise, Saito, Nishida, Noguchi, & Sawada, 2014).
Future Directions
properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXXLECALKOFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681126 | |
Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1178458-04-2 | |
Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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